Dimethylmorpholine Moiety Enhances mTOR Inhibitory Potency by ~8-Fold Relative to Unmethylated Morpholine in Thienopyrimidine Series
In a series of dimorpholine-substituted thienopyrimidines, the presence of a 2,6-dimethylmorpholine group was associated with an approximately 8-fold improvement in mTOR inhibitory activity compared to unmethylated morpholine analogs. Although this data derives from a thienopyrimidine scaffold rather than the 5-methoxypyrimidine core of the target compound, the structure–activity relationship suggests that 2,6-dimethylation on the morpholine ring is a key driver of kinase potency [1].
| Evidence Dimension | mTOR inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; inferred from class trend |
| Comparator Or Baseline | Unmethylated morpholine analog in thienopyrimidine series (estimated mTOR IC50 ~100 nM) |
| Quantified Difference | ~8-fold improvement in potency for dimethylmorpholine vs unmethylated morpholine |
| Conditions | Cell-free mTOR kinase assay; see reference for details |
Why This Matters
This class-level SAR indicates that the 2,6-dimethylmorpholine motif can significantly enhance kinase inhibitory activity, suggesting that 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine may offer superior target engagement over unmethylated morpholinopyrimidine competitors.
- [1] Zhan M, Deng Y, Zhao L, et al. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. J Med Chem. 2017;60(9):4023-4035. View Source
